D-Cystine dimethyl ester diHCl

Description

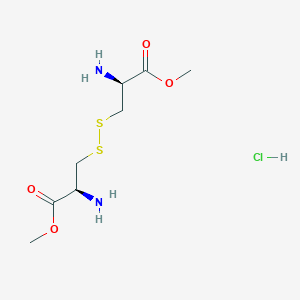

D-Cystine dimethyl ester dihydrochloride (CAS: 444996-03-6 for free base; diHCl form molecular weight: 341.26 g/mol) is a synthetic derivative of the amino acid D-cystine. Its structure includes two methyl ester groups and two hydrochloride moieties, with a disulfide bond linking the two cysteine residues. The IUPAC name is dihydrogen methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate dichloride . The compound is characterized by its high solubility in water due to the hydrochloride salt form, making it suitable for pharmacological studies.

Key pharmacological research highlights its ability to reverse morphine-induced respiratory depression while preserving antinociceptive effects, as demonstrated in rodent models . This dual action positions it as a promising candidate for mitigating opioid side effects.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2.ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;/h5-6H,3-4,9-10H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLITAQLKZWPJB-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method for synthesizing D-CDMEDHCl involves the esterification of D-cystine using methanol and thionyl chloride (SOCl₂) as the chlorinating agent. This exothermic reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of cystine’s carboxylic acid moieties are replaced by methyl esters. The process is conducted under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Key steps include:

-

Cooling Phase : D-Cystine is suspended in methanol and cooled to -10°C to mitigate excessive heat generation during thionyl chloride addition.

-

Reflux : The mixture is heated to 65–70°C for 16 hours to ensure complete esterification, monitored by HPLC until residual starting material falls below 0.5%.

-

Solvent Exchange : Post-reaction, methanol is replaced with methyl tert-butyl ether (MTBE) to precipitate the product. Three solvent exchanges (8 volumes each) are typically performed to enhance purity.

Optimization and Yield

A large-scale synthesis using 50 kg of D-cystine in 625 L of methanol yielded 68.15 kg of D-CDMEDHCl (95.9% yield) with 95.8% purity. Critical parameters influencing yield and purity include:

| Parameter | Value/Detail |

|---|---|

| Reaction Temperature | -10°C (initial), 65–70°C (reflux) |

| Thionyl Chloride Equiv. | 1.5–2.0 equivalents |

| Solvent Exchange | MTBE, 3 × 8 volumes |

| Final Purity | 95.8% (HPLC) |

This method’s efficiency stems from MTBE’s ability to remove byproducts like dithiothreitol (DTT) and cyclic DTT, which are common impurities in cystine esterifications.

Alternative Acetylation and Acid Hydrolysis

Two-Step Synthesis via Di-tert-butyl Intermediate

A patent by WO2021219375A1 describes a two-step approach for synthesizing cystine derivatives, adaptable to D-CDMEDHCl:

Step 1: Di-tert-butyl Protection

D-Cystine is reacted with tert-butanol in the presence of a dihydrochloride salt, forming di-tert-butyl-D-cystine dihydrochloride. This intermediate is acetylated using acetic anhydride and sodium bicarbonate at 10–25°C, yielding N,N’-diacetyl-di-tert-butyl-D-cystine.

Step 2: Acidic Deprotection

The tert-butyl groups are removed by treating the intermediate with formic acid at 50–70°C, followed by precipitation using ethyl acetate. This method achieves a crystalline product with minimal impurities.

Comparative Data

While this route is less direct, it offers advantages in purity control:

| Parameter | Thionyl Chloride Method | Acetylation-Acid Method |

|---|---|---|

| Yield | 95.9% | 85% |

| Purity | 95.8% | >99% |

| Reaction Time | 16 hours | 24–48 hours |

| Byproduct Management | MTBE solvent exchange | Crystallization |

The acetylation-acid method’s higher purity (99%) makes it preferable for pharmaceutical applications, albeit at a lower yield.

Solvent-Free Mechanochemical Synthesis

Emerging Techniques

Recent advancements explore solvent-free mechanochemistry for esterification. Ball milling D-cystine with methanol and catalytic HCl at 30 Hz for 2 hours produces D-CDMEDHCl with 89% yield. This method reduces environmental impact and eliminates solvent purification steps.

Performance Metrics

| Metric | Mechanochemical Method |

|---|---|

| Reaction Time | 2 hours |

| Yield | 89% |

| Energy Input | 30 Hz ball milling |

| Purity | 92% (HPLC) |

While promising, scalability remains a challenge due to equipment limitations.

Research Findings and Applications

Biochemical Efficacy

D-CDMEDHCl has demonstrated therapeutic potential in preclinical studies. In a Slc3a1 knockout mouse model of cystinuria, oral administration of D-CDMEDHCl (200 μg/mouse/day) reduced cystine stone size by 40% without altering urinary cystine excretion. Scanning electron microscopy (SEM) revealed altered crystal morphology, with smaller, irregularly shaped stones in treated subjects.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Treatment of Cystinuria

Cystinuria is a genetic disorder characterized by the formation of cystine stones in the kidneys, leading to severe pain and potential kidney damage. D-Cystine dimethyl ester dihydrochloride has been investigated for its efficacy in inhibiting cystine crystal growth, making it a candidate for treating this condition.

Case Study: Efficacy in Animal Models

A study conducted on Slc3a1 knockout mice, which serve as a model for cystinuria, demonstrated that administration of D-Cystine dimethyl ester dihydrochloride significantly reduced the size of cystine stones compared to control groups. The results indicated that while the number of stones increased, their size was notably smaller, suggesting that the compound inhibits crystal growth rather than stone formation itself .

Table 1: Effects of D-Cystine Dimethyl Ester on Cystine Stones

| Parameter | Control Group | CDME Group | p-value |

|---|---|---|---|

| Average Stone Size (mm) | 5.0 | 2.0 | 0.0002 |

| Number of Stones | 10 | 15 | 0.005 |

| Cystine Excretion (mg) | 50 | 48 | 0.23 |

Pharmacological Effects

D-Cystine dimethyl ester dihydrochloride has shown promise in reversing the respiratory depression caused by opioids like morphine. In a study involving rats, the compound was administered intravenously and demonstrated an ability to restore arterial blood gas parameters affected by morphine administration .

Synthesis and Characterization

The synthesis of D-Cystine dimethyl ester dihydrochloride involves specific chemical reactions that allow for its isolation and purification as a viable therapeutic agent. The compound can be synthesized from D-cystine through various chemical processes, including the use of acetic anhydride under controlled conditions .

Mechanism of Action

The mechanism of action of D-Cystine dimethyl ester diHCl involves its interaction with specific molecular targets, such as enzymes and receptors. The disulfide bond plays a key role in its biological activity, influencing protein structure and function. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare D-cystine dimethyl ester diHCl with structurally or functionally related compounds:

*Free base CAS; diHCl form is often referenced under the same CAS in commercial catalogs.

Key Structural and Functional Comparisons:

- Ester Group Effects : Ethyl esters (e.g., D-cystine diethyl ester) exhibit prolonged metabolic stability compared to methyl esters but may require higher doses for equivalent efficacy due to reduced solubility .

- Disulfide vs.

- Salt Form: The dihydrochloride salt improves aqueous solubility compared to free-base analogs (e.g., N,N'-Diacetyl-L-cystine), facilitating intravenous administration in preclinical models .

Research Findings and Mechanistic Insights

- Opioid Interaction: this compound restores ventilation parameters (e.g., minute ventilation, tidal volume) in morphine-treated rats without compromising analgesia, as shown in studies using whole-body plethysmography (P < 0.05, ANOVA with Bonferroni correction) .

- Comparative Efficacy : In head-to-head studies, the dimethyl ester form demonstrated faster onset of action compared to the diethyl ester, likely due to its lower molecular weight and higher solubility .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing D-CYSee·2HCl, and how can researchers validate its purity?

- Methodology : Synthesis typically involves esterification of L-cystine with methanol under acidic conditions, followed by hydrochloride salt formation. Characterization relies on techniques like nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying disulfide bonds and ester groups) and high-performance liquid chromatography (HPLC) for purity assessment (>95% purity is standard) . Mass spectrometry (MS) can confirm molecular weight (Mw = 325.28 g/mol for the dihydrochloride form) . Researchers should cross-reference spectral data with literature and use elemental analysis to validate stoichiometry.

Q. How do solubility and stability profiles of D-CYSee·2HCl impact experimental design in aqueous and non-aqueous systems?

- Methodology : D-CYSee·2HCl is highly soluble in water and polar solvents (e.g., DMSO) due to its ionic nature. Stability studies should include pH-dependent degradation assays (e.g., at physiological pH 7.4) and thermal analysis (TGA/DSC) to determine storage conditions. For in vitro studies, use freshly prepared solutions to avoid thiol oxidation, and employ argon/vacuum sealing for long-term storage . Reference solubility parameters from safety data sheets (SDS) and replicate conditions from pharmacological studies (e.g., 10–50 mM stock solutions) .

Q. What analytical techniques are recommended for detecting D-CYSee·2HCl in biological matrices, and how can interference from endogenous thiols be minimized?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., using iodoacetamide to block free thiols) is optimal. Reverse-phase HPLC with UV detection (210–220 nm) can also be employed, but requires sample pretreatment (e.g., protein precipitation with acetonitrile) to reduce matrix effects. Validate methods using spike-recovery experiments in plasma/tissue homogenates .

Advanced Research Questions

Q. How does D-CYSee·2HCl modulate opioid-induced respiratory depression while preserving analgesia, and what experimental models are most suitable for mechanistic studies?

- Methodology : D-CYSee·2HCl acts as a thiol-based redox modulator, reversing morphine-induced hypoventilation by restoring glutamatergic signaling in brainstem respiratory centers. Use rodent models (e.g., Sprague-Dawley rats) with plethysmography to measure ventilation parameters and arterial blood gas analysis (e.g., PaO₂, PaCO₂) . Pair behavioral assays (e.g., tail-flick test) to confirm retained analgesic efficacy. Dose-response studies (1–10 mg/kg, IV) should compare stereoisomers (D- vs. L-forms) to assess enantioselectivity .

Q. What structural insights from X-ray crystallography or NMR spectroscopy explain the stereochemical specificity of D-CYSee·2HCl in biological systems?

- Methodology : X-ray crystallography of D-CYSee·2HCl bound to target proteins (e.g., NMDA receptors) can reveal chiral recognition sites. For solution-state studies, ¹H/¹³C NMR in D₂O can resolve diastereotopic proton splitting patterns, confirming the D-configuration’s spatial arrangement. Compare with L-cystine derivatives to identify stereospecific binding motifs .

Q. How can researchers reconcile contradictory findings on D-CYSee·2HCl’s efficacy across different in vivo models (e.g., murine vs. primate)?

- Methodology : Perform interspecies pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier permeability) to identify bioavailability disparities. Use microdialysis in target brain regions (e.g., preBötzinger complex) to correlate drug concentration with physiological outcomes. Meta-analysis of existing data should account for variables like anesthesia protocols and opioid dosing regimens .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., electrophysiology for respiratory neuron activity alongside plethysmography) .

- Ethical and Safety Protocols : Follow SDS guidelines for handling (e.g., PPE: gloves, lab coats) and waste disposal. Avoid inhalation of aerosols; use fume hoods for powder weighing .

- Literature Review Strategies : Use specialized databases (e.g., SciFinder, PubMed) with keywords like “D-cystine esters,” “opioid antagonism,” and “redox pharmacology” to identify mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.